(E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Description

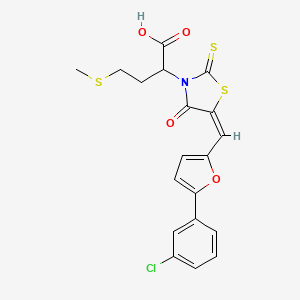

The compound (E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid features a thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) substituted with a methylene-linked 5-(3-chlorophenyl)furan-2-yl group at position 5 and a 4-(methylthio)butanoic acid chain at position 3. The thiazolidinone scaffold is widely studied for its bioactivity, particularly in antimicrobial, anticancer, and anti-diabetic applications due to its ability to modulate enzyme interactions. The extended butanoic acid chain may influence solubility and hydrogen-bonding capacity compared to shorter-chain analogs.

Properties

IUPAC Name |

2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4S3/c1-27-8-7-14(18(23)24)21-17(22)16(28-19(21)26)10-13-5-6-15(25-13)11-3-2-4-12(20)9-11/h2-6,9-10,14H,7-8H2,1H3,(H,23,24)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFRZXDBYPEBTQ-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolidinone ring, a furan moiety, and various substituents that contribute to its biological activity. The presence of electron-donating and electron-withdrawing groups plays a crucial role in modulating its pharmacological effects.

Anticancer Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit anticancer properties . In vitro studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines:

- Cell Lines Tested : Human leukemia (K562), breast cancer (MCF-7), and lung cancer (A549).

- Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest, particularly through the modulation of signaling pathways involving kinases .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects on human leukemia cell lines, the compound demonstrated significant antiproliferative activity. The results indicated that:

- IC50 Values : Compounds derived from similar thiazolidinone frameworks exhibited IC50 values ranging from 2.66 to 14.7 μM against various cancer cell lines .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Tested Organisms : Staphylococcus aureus, Escherichia coli, and various fungal species.

- Mechanism of Action : The antimicrobial effects are believed to arise from the inhibition of bacterial kinases, which are essential for bacterial growth and survival .

Summary of Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-2... | Staphylococcus aureus | 15 µg/mL |

| (E)-2... | Escherichia coli | 20 µg/mL |

| (E)-2... | Candida albicans | 10 µg/mL |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties , potentially through the modulation of pro-inflammatory cytokines. However, further research is needed to elucidate the specific pathways involved.

The biological activity of this compound is thought to involve:

- Kinase Inhibition : Interaction with specific kinases that regulate cell proliferation and survival.

- Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly at the G1/S phase transition.

Research Findings

Recent studies have utilized various methodologies to assess the biological activity of this compound:

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to (E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid exhibit promising anticancer activities. For instance, thiazolidinone derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structure, which includes a thiazolidinone moiety, suggests potential antimicrobial properties. Thiazolidinones have been documented to possess inhibitory effects against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. The presence of the furan ring and thiazolidinone structure contributes to its biological activity, as evidenced by studies showing that modifications in these regions can significantly alter the compound's potency against various biological targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the thiazolidinone ring through cyclization reactions, which can be facilitated by using catalysts such as copper salts under controlled conditions .

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activities. For example, modifications at the methylthio group or variations in the furan moiety could yield compounds with improved selectivity or reduced toxicity .

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related thiazolidinone derivatives have undergone various phases of clinical testing for their anticancer and antimicrobial properties. These studies often focus on assessing safety profiles, optimal dosing regimens, and efficacy against specific types of cancer or infections .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can effectively inhibit cell growth in several cancer cell lines, showcasing their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl ring, acid chain length, and side-chain modifications. Key comparisons are outlined below:

Structural Modifications and Implications

Analog 1 : (E)-2-(5-((5-(4-Bromophenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Butanoic Acid

- Substituents: 4-Bromophenyl (vs. 3-chlorophenyl in the target), butanoic acid (lacks methylthio group).

- Key Differences: Halogen Effects: Bromine’s larger atomic radius (1.85 Å vs. Positional Isomerism: The para-bromo substitution may enhance π-π stacking compared to meta-chloro, influencing receptor affinity.

- Formula: C₁₈H₁₃BrNO₄S₂ (inferred from ).

Analog 2 : (E)-3-(5-((5-(4-Chlorophenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Propanoic Acid

- Substituents: 4-Chlorophenyl, propanoic acid (shorter chain than target).

- Key Differences: Chain Length: Propanoic acid (C3) vs. butanoic acid (C4) reduces hydrophobicity and may lower pKa, affecting ionization and solubility. Substituent Position: Para-chloro vs. meta-chloro alters electronic distribution; para-substitution often enhances planarity for target binding.

- Formula: C₁₇H₁₂ClNO₄S₂ ().

Analog 3 : (E)-2-((5Z)-5-[(2-Methyl-3-Phenylpropenylidene)]-4-Oxo-2-Thioxothiazolidin-3-yl)Butanoic Acid

- Substituents : Methyl-phenylpropenylidene (vs. chlorophenyl-furan in target).

- The methyl group adds steric hindrance, which could disrupt noncovalent interactions.

- Formula: C₁₈H₁₇NO₃S₂ ().

Comparative Data Table

Research Implications

- Electronic Effects : Chlorine and bromine substituents modulate electron density in the phenyl ring, influencing charge-transfer interactions. Meta-substitution (target) may disrupt symmetry compared to para-substituted analogs, affecting binding to asymmetric enzyme pockets.

- Lipophilicity : The methylthio group in the target compound increases logP values, suggesting improved blood-brain barrier penetration compared to analogs lacking this group.

- Acid Chain Impact: Butanoic acid’s extended chain may enhance hydrogen-bonding networks in polar environments, critical for interactions with serine/threonine kinases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-2-(5-((5-(3-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. For example, describes a general method for analogous thiazolidinones: refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo-compound in DMF/acetic acid (1:2 v/v) for 2 hours, followed by recrystallization . Adjustments may include substituting the oxo-component with 5-(3-chlorophenyl)furan-2-carbaldehyde and introducing the (methylthio)butanoic acid moiety via nucleophilic substitution or ester hydrolysis.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR to verify stereochemistry (E-configuration) and substituent positions .

- HPLC : For purity assessment (>95% recommended for biological assays) .

- Melting Point : Consistency with literature values (e.g., 122–124°C for structurally similar analogs) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and stereochemical purity?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents like DMF enhance cyclization efficiency, while acetic acid aids in proton transfer .

- Catalysis : Use of sodium acetate as a base in improved yields by deprotonating intermediates .

- Temperature Control : Reflux conditions (100–110°C) balance reaction rate and side-product minimization .

- Stereochemical Validation : X-ray crystallography (if crystals are obtainable) or NOESY NMR to confirm the E-configuration of the methylene group .

Q. What strategies are effective in resolving contradictions in spectral data interpretation?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., reports IR and NMR data for a pyrazole-thiazolidinone hybrid) .

- DFT Calculations : Predict NMR/IR spectra using computational tools to identify discrepancies arising from tautomerism or solvent effects .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₁₅ClN₂O₃S₂) to rule out impurities .

Q. How to design biological activity assays targeting this compound’s potential therapeutic applications?

- Methodological Answer :

- Target Selection : Prioritize enzymes like protein tyrosine phosphatases (PTPs) or kinases, as thioxothiazolidinones are known inhibitors .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

- Positive Controls : Compare with established inhibitors (e.g., ursolic acid for anti-inflammatory assays).

Q. What approaches are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-methoxyphenyl or vary the methylthio group) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with C=O and hydrophobic contacts with the furan ring) .

- Data Correlation : Plot IC₅₀ values against electronic (Hammett σ) or steric (Taft Es) parameters of substituents to derive SAR trends.

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in biological assay results?

- Methodological Answer :

- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial assays to minimize variability .

- Solubility Optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity .

- Statistical Validation : Perform triplicate experiments with ANOVA to assess significance (p < 0.05).

Q. What computational tools are recommended for molecular modeling of this compound?

- Methodological Answer :

- Docking Software : Schrodinger Suite or AutoDock for target binding prediction.

- ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.